

Spectroscopic Characterization of gem-Difluoro Piperidine Hydrochloride: A Comparative Technical Guide

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Compound of Interest

Compound Name:	3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride
CAS No.:	1253789-82-0
Cat. No.:	B2883845

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Executive Summary

In modern drug discovery, the strategic incorporation of fluorine—specifically the gem-difluoro motif (

)—is a pivotal tactic to modulate basicity (

), enhance metabolic stability, and alter lipophilicity (

) without significant steric perturbation. This guide provides a rigorous spectroscopic analysis of 4,4-difluoropiperidine hydrochloride, comparing it against its non-fluorinated and mono-fluorinated counterparts. It is designed for medicinal chemists and analytical scientists requiring authoritative data and self-validating characterization protocols.

Comparative Analysis: The Fluorine Effect

The introduction of two fluorine atoms at the C4 position of the piperidine ring drastically alters the physicochemical landscape of the molecule. The electron-withdrawing nature of fluorine

exerts a strong inductive effect (σ -I σ), significantly lowering the basicity of the piperidine nitrogen.

Table 1: Physicochemical & Spectroscopic Comparison

Property	Piperidine HCl	4-Fluoropiperidine HCl	4,4-Difluoropiperidine HCl
Structure			
CAS No.	6091-44-7	57395-89-8	144230-52-4
Mol.[1] Weight	121.65 g/mol	139.64 g/mol	157.59 g/mol
Melting Point	244–246 °C	~165 °C	173–177 °C
(Conj. Acid)	~11.1	~9.8	~8.2 – 8.5
Lipophilicity ()	Baseline	+0.2 (approx)	+0.4 (approx)
NMR Shift	N/A	-170 to -180 ppm	-90 to -105 ppm
Conformation	Chair (Dynamic)	Chair (Axial/Eq eq.)	Chair (Distorted)

“

Analyst Insight: The drop in

from ~11 to ~8.2 is the critical differentiator. At physiological pH (7.4), 4,4-difluoropiperidine exists in a significant equilibrium with its free base, enhancing membrane permeability compared to the almost exclusively protonated piperidine.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol Validation:

- Solvent Selection: Use DMSO-d6 for full characterization.

causes rapid exchange of the ammonium protons (), erasing the critical signal that confirms salt formation.

- Internal Standard: Use

-trifluorotoluene (

-63.7 ppm) for quantitative

NMR if purity determination is required.

1.

NMR (400 MHz, DMSO-d6)

- 9.0–9.5 ppm (br s, 2H):

protons. Broadening indicates proton exchange or hydrogen bonding.

- 3.1–3.4 ppm (m, 4H):

-protons (H2/H6). Deshielded by the adjacent nitrogen cation.

- 2.3–2.6 ppm (m, 4H):

-protons (H3/H5). These appear as complex multiplets due to vicinal coupling with fluorine (Hz).

2.

NMR (100 MHz, DMSO-d6)

- ~118–122 ppm (t,

Hz): The characteristic triplet of the

carbon. The large coupling constant is diagnostic.

- ~30–34 ppm (t, Hz): The -carbons (C3/C5).
- ~40–44 ppm (s/weak t): The -carbons (C2/C6). Coupling to F is minimal here (Hz).

3.

NMR (376 MHz, DMSO-d6)

- -95 to -105 ppm: A singlet (if proton-decoupled) or a complex quintet (if coupled).
- Artifact Alert: Ensure the spectral window is wide enough (+100 to -200 ppm) to avoid folding, although signals are generally central.

B. Infrared (IR) Spectroscopy

- Sample Prep: KBr pellet or Diamond ATR. Note: HCl salts are hygroscopic; ATR is preferred for speed to minimize water uptake.
- Diagnostic Bands:
 - 2400–3000 cm : Broad Ammonium () stretch. Multiple bands (Fermi resonance).
 - 1150–1250 cm : Strong stretching vibrations. Often appears as a doublet due to symmetric/asymmetric stretching of the

group.

C. Mass Spectrometry (MS)

- Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

- Molecular Ion:

(Free base mass + 1).

- Fragmentation (EI):

- 102: Loss of HF (

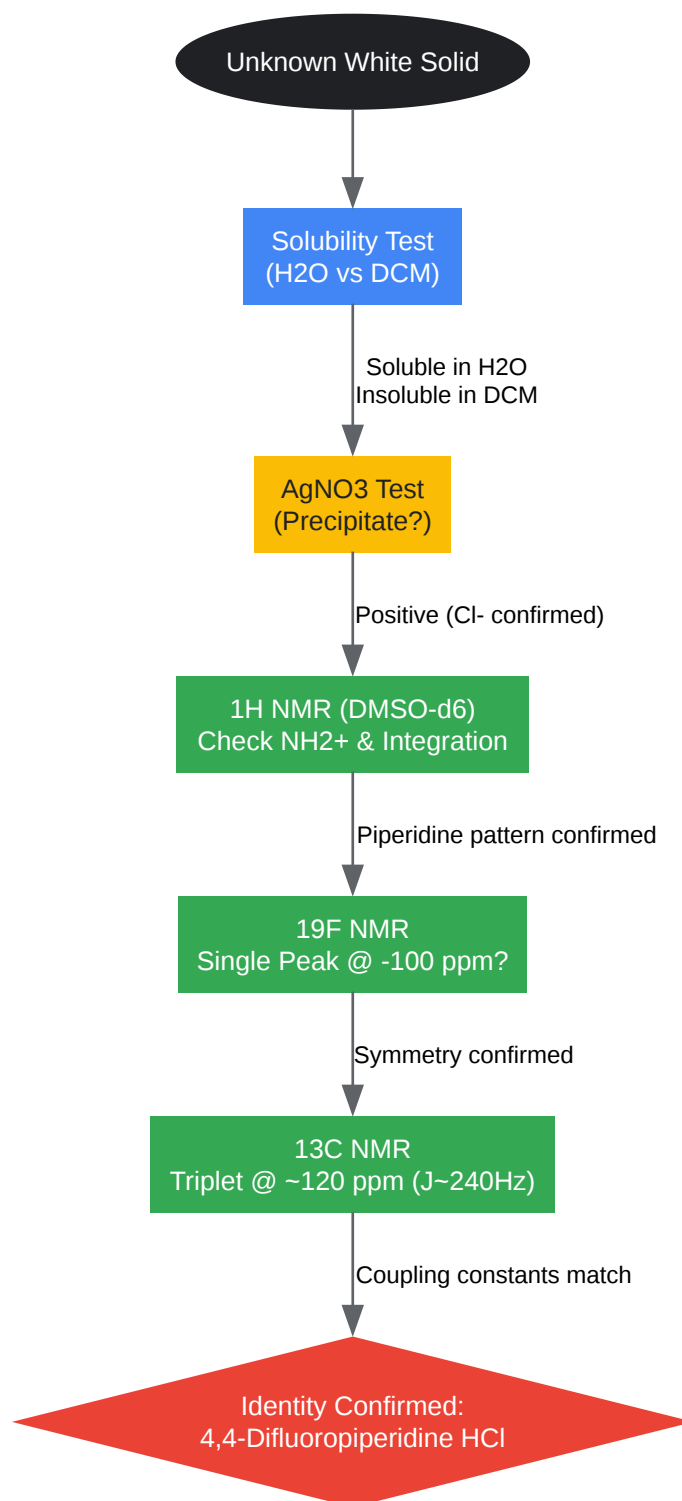
). A signature of fluorinated hydrocarbons.

- 42/43: Ring cleavage fragments (

).

Workflow Visualization

The following diagram outlines the logical flow for confirming the identity and purity of the gem-difluoro salt, highlighting the "Go/No-Go" decision points.



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Caption: Step-by-step analytical workflow for validating 4,4-difluoropiperidine hydrochloride identity.

Mechanistic Insight: The "Gauche Effect" & Conformation

Understanding the 3D structure is vital for docking studies. Unlike cyclohexane, which flips rapidly, 4,4-difluoropiperidine derivatives exhibit specific conformational biases.

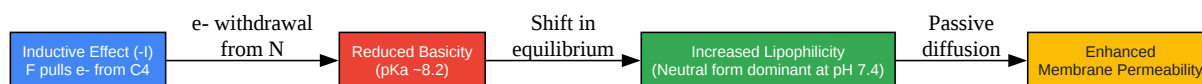
- Chair Preference: The molecule predominantly adopts a chair conformation.

- Dipole Minimization: The

bonds are highly polar. In the crystal lattice (HCl salt), the packing is dominated by ionic interactions between

and

, but in solution (free base form), the ring may distort slightly to minimize dipole repulsion between the Nitrogen lone pair and the Fluorine atoms, although this is less pronounced in the 4,4-isomer compared to the 3,3-isomer.



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Caption: Causal pathway linking fluorine substitution to improved pharmacokinetic properties.

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